2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride
Overview
Description
2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is a chemical compound with the CAS Number: 91188-26-0 . It has a molecular weight of 213.15 . The IUPAC name for this compound is 2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride . The InChI code for this compound is 1S/C8H16N2.2ClH/c1-10-5-3-8(7-10)2-4-9-6-8;;/h9H,2-7H2,1H3;2*1H .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride can be represented by the InChI code: 1S/C8H16N2.2ClH/c1-10-5-3-8(7-10)2-4-9-6-8;;/h9H,2-7H2,1H3;2*1H .Physical And Chemical Properties Analysis
2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Improved Synthesis Methods
A modified method for synthesizing Diazaspiro[4.4]nonane, which offers higher efficiency and better yield, has been developed. This involves nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction starting from malononitrile (Ji Zhiqin, 2004).
Synthesis of Structurally Intricate Compounds
The compound has been used in the catalytic asymmetric synthesis of spiroindolines, which are part of various biologically active monoterpene indole alkaloids. This involves a cascade enamine isomerization/spirocyclization/dearomatization process (Zhiqiang Pan et al., 2020).
Pharmaceutical Importance
The synthesis of pharmaceutically important N-protected methyl-substituted spirocyclic piperidine-azetidine and spirocyclic piperidine-pyrrolidine ring systems, which are crucial for further functionalization in drug development, has been achieved using 2,7-diazaspiro[4.4]nonane (Aaron C. Smith et al., 2016).
Potential in Antitubercular Agents
Derivatives containing a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety, based on LK02 structure, were synthesized and exhibited excellent in vitro activity against Mycobacterium tuberculosis strains. These derivatives show promise as new antitubercular agents (A-peng Wang et al., 2020).
Application in Osteoporosis Treatment
Novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus have been synthesized to target DOCK5, essential for bone resorption by osteoclasts. These compounds inhibit osteoclast activity and prevent pathological bone loss in mice without affecting bone formation, making them promising for antiosteoporotic drug development (Lucile Mounier et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-methyl-2,7-diazaspiro[4.4]nonane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-3-8(7-10)2-4-9-6-8;;/h9H,2-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWQBDFIDPFQKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542101 | |
Record name | 2-Methyl-2,7-diazaspiro[4.4]nonane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride | |
CAS RN |
91188-26-0 | |
Record name | 2-Methyl-2,7-diazaspiro[4.4]nonane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90542101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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